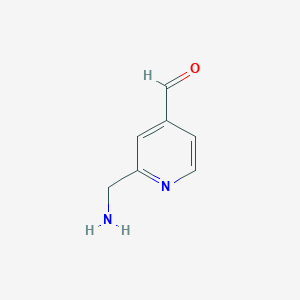

2-(Aminomethyl)isonicotinaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of α-amino ketones, which includes compounds like 2-(Aminomethyl)isonicotinaldehyde, has seen significant advancements in recent years . The number of protocols developed for this purpose has increased considerably, with the review serving to collate and critically evaluate novel methodologies published since 2011 . Another study discusses the susceptibility to hydrolysis of phenylboronic pinacol esters, which could be relevant to the synthesis of similar compounds .Molecular Structure Analysis

While specific molecular structure analysis for this compound was not found, a study on Pyridinecarboxaldehydes, which are structurally similar, discusses their structures, vibrational assignments, and molecular characteristics . Another source mentions the molecular weight and formula of the compound.Applications De Recherche Scientifique

Synthesis and Chemical Reactions : 2-(Aminomethyl)isonicotinaldehyde is utilized in the synthesis of complex organic compounds. For instance, it has been used in pyridoxal-mediated cycloaromatization processes, forming cycloaromatized products via a toluene biradical intermediate (Wakayama, Nemoto, & Shibuya, 1996). Additionally, the compound has been involved in the synthesis and biological evaluation of aminomethyl derivatives for inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (Gulcin et al., 2017).

Metal Complex Synthesis : The compound is used in creating metal complexes, which have applications in fields like catalysis and materials science. For instance, zinc (II), cadmium (II), and mercury (II) complexes with 2-aminonicotinaldehyde have been synthesized and characterized for their biological activities (Mallela et al., 2018).

Bioconjugation and Tagging in Proteins and Peptides : This compound has been employed in site-directed conjugation processes to tag peptides and proteins. For example, the 2-amino alcohol structure present in this compound has been used for periodate oxidation in proteins, enabling site-directed labeling with biotin or fluorescent reporters (Geoghegan & Stroh, 1992).

Oligosaccharide Structure Analysis : It has also found application in the analysis of oligosaccharides, where a potential aldehyde group of an oligosaccharide is combined with 2-aminopyridine for fluorescent tagging, aiding in the determination of sugar unit sequences and linkage points (Hase, Ikenaka, & Matsushima, 1978).

Synthesis of Nitrogen Heterocycles : The compound is instrumental in the construction of nitrogen heterocycles, a key area in organic and medicinal chemistry. For example, copper-catalyzed domino three-component coupling-cyclization has been used to create 2-(aminomethyl)indoles, important building blocks in synthetic organic chemistry (Ohta, Chiba, Oishi, Fujii, & Ohno, 2009).

Involvement in the Synthesis of Pyridine Derivatives : this compound has been utilized in the synthesis of various pyridine derivatives, which are significant in pharmaceutical and synthetic chemistry. For example, the reaction of isonicotinaldehyde with 2-cyanoacetohydrazide has led to the formation of novel pyridine derivatives with potential antibacterial activities (Mohamed, Tawfik, Dardeer, & Fadda, 2018).

Safety and Hazards

Propriétés

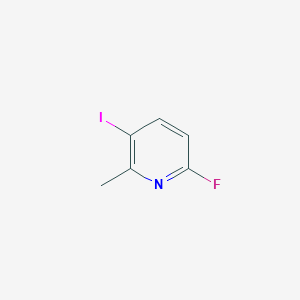

IUPAC Name |

2-(aminomethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULDPBWXTZGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652146 | |

| Record name | 2-(Aminomethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-43-3 | |

| Record name | 2-(Aminomethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)

![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)

![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)

![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)

acetate](/img/structure/B1438556.png)

![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)